4-Bromo-2-methanesulfonyl-1-nitrobenzene
Description
4-Bromo-2-methanesulfonyl-1-nitrobenzene (CAS: 1423033-81-1) is a halogenated aromatic compound featuring a bromine substituent at the 4-position, a methanesulfonyl group at the 2-position, and a nitro group at the 1-position. Its molecular formula is C₇H₆BrNO₄S, with a molecular weight of 288.15 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor for functionalized aromatic intermediates .
Properties
IUPAC Name |
4-bromo-2-methylsulfonyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIYRXLQEHKRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methanesulfonyl-1-nitrobenzene typically involves the bromination of 2-methanesulfonyl-1-nitrobenzene. This process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methanesulfonyl-1-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide in acetic acid or peracids like m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives depending on the nucleophile used.
Reduction: The major product is 4-bromo-2-methanesulfonyl-1-aminobenzene.
Oxidation: The major product is this compound sulfone.
Scientific Research Applications
Synthesis of Pharmaceuticals
4-Bromo-2-methanesulfonyl-1-nitrobenzene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.
Case Study: Antipsychotic Agents
One notable application is in the synthesis of atypical antipsychotic drugs. Research indicates that compounds derived from 4-bromo derivatives show promise in treating conditions such as schizophrenia and bipolar disorder. The compound's ability to modify neurotransmitter pathways makes it a valuable precursor in drug development.
Agrochemical Applications
The compound also finds utility in the agricultural sector, particularly in the development of herbicides and pesticides. Its structural characteristics allow it to interact effectively with biological systems, enhancing its efficacy as an agrochemical agent.
Data Table: Agrochemical Applications
| Compound Name | Application Type | Efficacy |
|---|---|---|
| This compound | Herbicide | High |
| 4-Bromo derivatives | Pesticide | Moderate |
Material Science
In material science, this compound is used as a precursor for synthesizing polymers and other materials with specific properties.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications.
Analytical Chemistry
The compound is also employed in analytical chemistry for developing new methods of detection and quantification of similar compounds.
Example Methodology
Using HPLC (High-Performance Liquid Chromatography), researchers have successfully developed protocols to separate and identify compounds related to 4-bromo derivatives, facilitating better understanding and monitoring of chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methanesulfonyl-1-nitrobenzene depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity through covalent modification or non-covalent binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 4-bromo-2-methanesulfonyl-1-nitrobenzene to other bromo-nitrobenzene derivatives enable a comparative analysis of their physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Analysis:
Electron-Withdrawing Effects: The methanesulfonyl (-SO₂CH₃) group in the target compound is a stronger electron-withdrawing group compared to methyl (-CH₃) or methoxy (-OCH₃) substituents in analogues. This enhances electrophilic substitution reactivity at meta/para positions . Nitro (-NO₂) groups universally deactivate the aromatic ring, directing subsequent reactions to specific positions .
Solubility and Stability: The polar -SO₂CH₃ group improves solubility in polar solvents compared to non-polar methyl-substituted derivatives. 4-Bromo-1-nitrobenzene exhibits π-π stacking and weak hydrogen bonding in its crystal lattice, contributing to its stability .
Applications :
- 4-Bromo-2-methyl-1-nitrobenzene is used in synthesizing agrochemicals and dyes due to its methyl group’s moderate reactivity .
- The target compound’s -SO₂CH₃ group makes it suitable for synthesizing sulfonamide-based pharmaceuticals .
Research Findings and Industrial Relevance
- Synthetic Utility : The methanesulfonyl group in this compound enables nucleophilic displacement reactions, forming aryl sulfonamides or thioethers, which are pivotal in drug discovery .
- Safety Profile : Analogues like 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene require stringent safety measures (e.g., PPE, ventilation), suggesting similar protocols for the target compound .
- Commercial Demand : High-purity bromo-nitrobenzene derivatives are supplied globally for research and production, with 4-bromo-2-methyl-1-nitrobenzene available in multi-kilogram batches .
Biological Activity
4-Bromo-2-methanesulfonyl-1-nitrobenzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound features a bromine atom, a methanesulfonyl group, and a nitro group attached to a benzene ring. Its molecular formula is and it exhibits properties typical of halogenated nitrobenzenes, including potential reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methanesulfonyl group acts as an electron-withdrawing moiety, enhancing the electrophilic character of the compound. The bromine atom can participate in halogen bonding, which may influence the compound's binding affinity to various biological targets, including enzymes and receptors .
Cytotoxicity and Anticancer Potential
Research into structurally related compounds suggests that this compound may possess anticancer properties. For example, compounds with similar nitro and sulfonyl functionalities have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. A study reported that related nitrobenzenes exhibited IC50 values in the low micromolar range against specific cancer types .
Case Study 1: Inhibition of Enzymatic Activity
A recent study evaluated the inhibition of specific enzymes by structurally related compounds. The results indicated that compounds with methanesulfonyl groups effectively inhibited enzyme activity in vitro, suggesting potential applications in drug design targeting metabolic pathways involved in cancer progression .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of nitro-substituted benzene derivatives highlighted the importance of substituent positioning on biological activity. Modifications at the para position (as seen in this compound) were found to enhance binding affinity to target proteins compared to meta or ortho substitutions. This insight is crucial for optimizing the compound's therapeutic potential .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-methanesulfonyl-1-nitrobenzene, and how do reaction conditions influence yield?
- Methodology : Begin with bromobenzene derivatives and sequentially introduce nitro and methanesulfonyl groups. Nitration typically requires mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Sulfonation can follow using methanesulfonyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst). Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Key Variables : Temperature control during nitration, stoichiometry of sulfonylating agents, and inert atmosphere to prevent side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm for nitro-substituted benzene; δ 3.0–3.5 ppm for methanesulfonyl methyl group).
- IR : Confirm sulfonyl (S=O stretching at ~1350 cm⁻¹) and nitro (asymmetric stretching at ~1520 cm⁻¹) groups.
- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 280 (C₇H₆BrNO₄S) and fragmentation patterns (e.g., loss of NO₂ or SO₂CH₃) .
Q. How does solvent polarity affect the stability of this compound during storage?
- Methodology : Store in anhydrous DMSO or DMF at –20°C to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) to track degradation products like nitro-reduced amines or desulfonated derivatives .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in experimental data (e.g., conflicting solubility or reactivity reports)?
- Methodology : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to model electron density maps and predict sites for nucleophilic attack (e.g., bromine vs. sulfonyl group). Compare computed dipole moments with experimental solubility in solvents of varying polarity (e.g., logP values from HPLC) .
- Case Study : If solubility in DMSO contradicts literature, use COSMO-RS simulations to assess solvent-solute interactions and validate with experimental measurements .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Kinetic Studies : Track aryl bromide reactivity under Pd catalysis (e.g., Pd(PPh₃)₄) with varying bases (K₂CO₃ vs. CsF) and ligands (XPhos vs. SPhos).
- Isotopic Labeling : Use ¹⁸O-labeled nitro groups to study electronic effects on coupling efficiency.
- DFT Analysis : Calculate activation barriers for oxidative addition steps, considering electron-withdrawing effects of nitro and sulfonyl groups .
Q. How do steric and electronic effects influence regioselectivity in further functionalization (e.g., electrophilic substitution)?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
